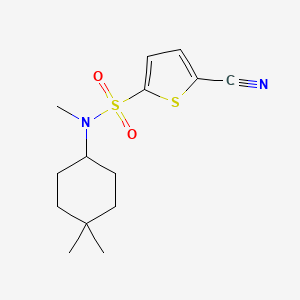
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide (abbreviated as DMCTS) is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. DMCTS belongs to the class of sulfonamide compounds that are known for their diverse biological activities.
科学研究应用
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological samples. Additionally, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
作用机制
The mechanism of action of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is not fully understood, but it is believed to involve binding to the active site of the target enzyme or receptor. In the case of CA IX inhibition, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is thought to bind to the zinc ion at the active site of the enzyme, thereby inhibiting its activity. Similarly, in the case of acetylcholinesterase inhibition, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is believed to bind to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide has also been shown to inhibit the formation of amyloid-beta peptides, which are the hallmark of Alzheimer's disease. In vivo studies have shown that 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide can reduce tumor growth in xenograft models of cancer.
实验室实验的优点和局限性
One of the advantages of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its potent inhibitory activity against CA IX and acetylcholinesterase, which makes it a promising lead compound for the development of new drugs for cancer and Alzheimer's disease. Another advantage of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its fluorescent properties, which make it a useful tool for detecting zinc ions in biological samples. However, one of the limitations of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide. One direction is to further investigate its potential as a lead compound for the development of new drugs for cancer and Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for detecting other metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide and its effects on various biological pathways.
合成方法
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide can be synthesized by reacting 4,4-dimethylcyclohexylamine with 2-bromo-5-cyanothiophene-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution of the bromine atom with the amine group, followed by cyclization to form the thiophene ring. The resulting compound is then subjected to methylation using methyl iodide to obtain the final product, 5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide.
属性
IUPAC Name |
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-14(2)8-6-11(7-9-14)16(3)20(17,18)13-5-4-12(10-15)19-13/h4-5,11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJSCQYYOXBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(C)S(=O)(=O)C2=CC=C(S2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyano-N-(4,4-dimethylcyclohexyl)-N-methylthiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![4-[[3-(3-Methoxyphenyl)cyclobutyl]amino]-3,3-dimethylbutan-1-ol](/img/structure/B6633368.png)
![2-[(4-Chloro-2-methylpyrazol-3-yl)sulfonylamino]butanoic acid](/img/structure/B6633374.png)
![2-Bromo-4-[(4-hydroxy-1-methoxybutan-2-yl)amino]benzonitrile](/img/structure/B6633386.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)

![2-[(2,2-Difluoro-3-hydroxypropyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B6633398.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B6633423.png)
![2-(5-sulfamoylthiophen-2-yl)-N-[1-(trifluoromethyl)cyclopropyl]acetamide](/img/structure/B6633426.png)

![1-[1-(Oxan-4-yl)triazol-4-yl]butan-1-amine](/img/structure/B6633431.png)
![2-[(5-Cyanothiophen-2-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6633438.png)
![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)